molecular formula C28H25NO6 B270858 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate

Cat. No. B270858
M. Wt: 471.5 g/mol
InChI Key: TVTJTZFMMNJAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate, also known as BOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPP is a derivative of pyrrolidinecarboxylate and is synthesized using specific methods.

Scientific Research Applications

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate has been studied extensively for its potential applications in various fields. One of the most significant applications of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate is in the field of medicinal chemistry. 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate has been found to possess anti-inflammatory, analgesic, and antitumor properties. It has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.

Mechanism of Action

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate has also been found to induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the process of programmed cell death.
Biochemical and Physiological Effects:
2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate has also been found to decrease the levels of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate. One of the most promising directions is the development of new anticancer drugs based on the structure of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate. Researchers are also studying the potential of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate in the treatment of other inflammatory diseases such as arthritis. Additionally, there is a need for further studies to determine the optimal dosage and administration of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate in vivo.
Conclusion:
In conclusion, 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate has been studied extensively for its anti-inflammatory, analgesic, and antitumor properties. It has been found to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for the development of new anticancer drugs. However, further studies are needed to determine the optimal dosage and administration of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate in vivo.

Synthesis Methods

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate is synthesized using a specific method that involves the reaction of 1-(1-phenylethyl)-3-pyrrolidinecarboxylic acid with benzoyl chloride in the presence of triethylamine. The resulting product is then reacted with ethyl oxalyl chloride in the presence of triethylamine and heated to yield 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate.

properties

Product Name

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C28H25NO6/c1-19(20-8-4-2-5-9-20)29-17-23(16-26(29)31)27(32)34-18-25(30)21-12-14-24(15-13-21)35-28(33)22-10-6-3-7-11-22/h2-15,19,23H,16-18H2,1H3

InChI Key

TVTJTZFMMNJAMN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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